molecular formula C11H16N2O B12281216 Piperidin-4-yl(pyridin-4-yl)methanol

Piperidin-4-yl(pyridin-4-yl)methanol

Cat. No.: B12281216
M. Wt: 192.26 g/mol
InChI Key: USKBCAHOPLVRLG-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-4-yl)methanol is a compound that features both piperidine and pyridine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-4-yl)methanol typically involves the reaction of piperidine and pyridine derivatives under specific conditions. One common method includes the use of piperidine and pyridine-4-carboxaldehyde in the presence of reducing agents such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-4-yl(pyridin-4-yl)ketone, while reduction may produce various alcohol derivatives .

Scientific Research Applications

Piperidin-4-yl(pyridin-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-4-yl(pyridin-3-yl)methanol
  • Piperidin-4-yl(pyridin-2-yl)methanol
  • Piperidin-4-yl(pyridin-4-yl)ketone

Uniqueness

Piperidin-4-yl(pyridin-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of piperidine and pyridine rings makes it a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

piperidin-4-yl(pyridin-4-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10-11,13-14H,3-4,7-8H2

InChI Key

USKBCAHOPLVRLG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=NC=C2)O

Origin of Product

United States

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